molecular formula C25H30NO6- B14595943 2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate CAS No. 61096-58-0

2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate

Cat. No.: B14595943
CAS No.: 61096-58-0
M. Wt: 440.5 g/mol
InChI Key: STMOFHHDLJZDBC-UHFFFAOYSA-M
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Description

2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate is an organic compound with a complex structure It is characterized by the presence of a butyl group, a hexyloxyphenyl group, and a carbonate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate typically involves multiple steps. One common approach is the reaction of 4-(hexyloxy)benzaldehyde with butylamine to form an imine intermediate. This intermediate is then reacted with phosgene or a phosgene equivalent to introduce the carbonate ester group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate exerts its effects involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-4-{[({[4-methoxyphenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate: Similar structure but with a methoxy group instead of a hexyloxy group.

    2-Butyl-4-{[({[4-ethoxyphenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate: Similar structure but with an ethoxy group.

Uniqueness

The presence of the hexyloxy group in 2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with shorter alkoxy groups.

Properties

CAS No.

61096-58-0

Molecular Formula

C25H30NO6-

Molecular Weight

440.5 g/mol

IUPAC Name

[2-butyl-4-[(4-hexoxyphenyl)methylideneamino]oxycarbonylphenyl] carbonate

InChI

InChI=1S/C25H31NO6/c1-3-5-7-8-16-30-22-13-10-19(11-14-22)18-26-32-24(27)21-12-15-23(31-25(28)29)20(17-21)9-6-4-2/h10-15,17-18H,3-9,16H2,1-2H3,(H,28,29)/p-1

InChI Key

STMOFHHDLJZDBC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NOC(=O)C2=CC(=C(C=C2)OC(=O)[O-])CCCC

Origin of Product

United States

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